molecular formula C17H12N2OS B2422034 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile CAS No. 1638294-92-4

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2422034
CAS No.: 1638294-92-4
M. Wt: 292.36
InChI Key: PFAHCZKRPYFKRW-UKTHLTGXSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H12N2OS and its molecular weight is 292.36. The purity is usually 95%.
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Biological Activity

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile, a compound with the molecular formula C17H12N2OS and a molecular weight of 292.36 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.

The compound is characterized by the presence of a benzothiazole moiety, which is known for its versatility and biological significance. The structure can be represented as follows:

InChI InChI 1S C17H12N2OS c1 20 14 6 4 5 12 10 14 9 13 11 18 17 19 15 7 2 3 8 16 15 21 17 h2 10H 1H3 b13 9 \text{InChI InChI 1S C17H12N2OS c1 20 14 6 4 5 12 10 14 9 13 11 18 17 19 15 7 2 3 8 16 15 21 17 h2 10H 1H3 b13 9 }

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Benzothiazole derivatives are recognized for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the benzothiazole structure can enhance antitumor efficacy by improving interactions with cellular targets involved in cancer progression (Kamal et al., 2015; Ahmed et al., 2012).

2. Antimicrobial Properties

Compounds containing benzothiazole frameworks have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis, making them promising candidates for developing new antibiotics (Bhat & Belagali, 2020).

3. Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of benzothiazole derivatives suggest that this compound could be beneficial in managing inflammatory conditions through the modulation of inflammatory pathways (Zhilitskaya et al., 2021).

Synthesis

The synthesis of this compound typically involves multistep processes that include the formation of the benzothiazole ring followed by the introduction of the methoxyphenyl group. Recent advances emphasize greener synthetic methods that enhance yield while reducing environmental impact (Sumit et al., 2020).

Case Studies

Several studies have investigated the biological activities of this compound and related derivatives:

StudyFocusFindings
Kamal et al., 2015Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Bhat & Belagali, 2020Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Zhilitskaya et al., 2021Anti-inflammatory ActivityReported reduction in pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-20-14-6-4-5-12(10-14)9-13(11-18)17-19-15-7-2-3-8-16(15)21-17/h2-10H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAHCZKRPYFKRW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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